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Introduction: The Promise and Challenge of
Fenretinide

Fenretinide (N-(4-hydroxyphenylretinamide, 4-HPR), a synthetic derivative of all-trans-retinoic
acid (ATRA), has emerged as a highly promising agent in oncology.[1][2] Its significant
anticancer activity has been documented across a wide range of malignancies, including
neuroblastoma, ovarian cancer, prostate cancer, and various hematological cancers.[3][4]
Unlike many traditional chemotherapeutics, Fenretinide's primary mechanism of action is the
induction of apoptosis (programmed cell death) in cancer cells, making it a targeted and
potentially less toxic therapeutic option.[1][5]

The apoptogenic activity of Fenretinide is multifaceted. It can trigger cell death through
pathways that are both dependent on and independent of retinoic acid receptors (RARS).[5]
Key mechanisms include the generation of reactive oxygen species (ROS) and the subsequent
activation of the intrinsic mitochondrial pathway, leading to the activation of the caspase
cascade and cleavage of downstream targets like poly ADP-ribose polymerase (PARP).[1][6]
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Despite its potent in vitro cytotoxicity, the clinical translation of Fenretinide has been severely
hampered by a critical physicochemical drawback: its extremely low aqueous solubility.[4][7]
This poor solubility leads to low and erratic oral bioavailability, making it difficult to achieve and
maintain the therapeutic plasma concentrations required for clinical efficacy.[5][8] This
challenge has necessitated the development of advanced drug delivery systems designed to
enhance Fenretinide's solubility and improve its pharmacokinetic profile.[3][9] Nanoparticle-
based delivery platforms, such as polymeric nanoparticles and lipid-based nanocarriers,
represent a leading strategy to overcome these limitations and unlock the full therapeutic
potential of Fenretinide.[9][10]

Rationale for Nanoparticle Encapsulation

The encapsulation of Fenretinide into nanoparticles—submicron colloidal systems typically
ranging from 10 to 1000 nm—is not merely a formulation exercise; it is a strategic approach to
fundamentally alter the drug's interaction with biological systems.[11][12] The primary drivers
for this strategy are rooted in overcoming the drug's inherent biopharmaceutical challenges.

» Enhanced Bioavailability: By enclosing the hydrophobic Fenretinide within a hydrophilic shell
or matrix, nanoparticles can significantly increase its apparent water solubility and dissolution
rate, which are critical for absorption after oral administration.[13]

e Improved Pharmacokinetics: Nanocarriers can protect Fenretinide from premature
metabolism, particularly the first-pass effect in the liver, thereby extending its circulation half-
life and enabling sustained therapeutic concentrations.[14]

o Controlled Release: The nanoparticle matrix can be engineered to release the drug in a
controlled or sustained manner, reducing dosing frequency and minimizing potential off-
target effects associated with high peak plasma concentrations.[15]

o Amorphous State Stabilization: Encapsulation often maintains the drug in an amorphous or
molecularly dispersed state within the nanoparticle core, preventing crystallization and
improving stability and dissolution.[16] The absence of the drug's characteristic melting
endotherm in Differential Scanning Calorimetry (DSC) analysis is a key indicator of this
successful amorphization.[7][13]
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Figure 1: Overcoming Fenretinide's limitations with nanoparticle delivery.

Protocol I: Preparation of Fenretinide-Loaded

Polymeric Nanoparticles

This protocol details the formulation of Fenretinide-loaded biodegradable nanoparticles using

the emulsification-solvent evaporation technique, a robust and widely used method for

encapsulating hydrophobic drugs within a polymer matrix.[16][17] Poly(lactic-co-glycolic acid)

(PLGA) is selected as the model polymer due to its excellent biocompatibility and

biodegradability.[16]
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Causality and Experimental Choices

o Method: Emulsification-solvent evaporation is ideal for hydrophobic drugs and water-
insoluble polymers. It allows for the drug to be molecularly dispersed within the polymer
matrix, which is then solidified into nanoparticles.[18]

o Polymer: PLGA is FDA-approved and hydrolyzes into lactic and glycolic acids, which are
endogenous and easily metabolized. The choice between an acid-terminated or ester-
terminated PLGA can influence drug release and cell interaction.[16]

¢ Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve both Fenretinide and
PLGA and for its high volatility, which facilitates efficient removal by evaporation.[7]

o Surfactant: Polyvinyl alcohol (PVA) or Polysorbate 80 is used to stabilize the oil-in-water
emulsion, preventing droplet coalescence and controlling the final particle size.

Workflow: Emulsification-Solvent Evaporation
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Figure 2: Workflow for preparing PLGA-Fenretinide nanopatrticles.
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Step-by-Step Methodology

e Preparation of Organic Phase:

o Accurately weigh 10 mg of 13-cis-Fenretinide and 100 mg of PLGA (50:50, acid-
terminated).

o Dissolve both components in 2 mL of dichloromethane (DCM) in a glass vial. Vortex until a
clear, homogenous solution is formed.

e Preparation of AqQueous Phase:

o Prepare a 1% wi/v aqueous solution of polyvinyl alcohol (PVA) by dissolving 100 mg of
PVA in 10 mL of deionized water. Heat gently if necessary to aid dissolution, then cool to
room temperature.

o Emulsification:

o Add the organic phase (Step 1) to the agueous phase (Step 2) under high-speed
homogenization (e.g., 15,000 rpm for 5 minutes) or using a probe sonicator on ice (e.g.,
40% amplitude, 2 minutes, pulse mode) to form an oil-in-water (o/w) emulsion. The energy
input here is critical for determining the final particle size.

e Solvent Evaporation:

o Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours,
or use a rotary evaporator at reduced pressure, to allow the DCM to evaporate.[7][13] This
process causes the polymer to precipitate and solidify, entrapping the drug into
nanoparticles.

» Nanoparticle Collection and Washing:

[¢]

Transfer the nanoparticle suspension to centrifuge tubes.

[e]

Centrifuge at high speed (e.g., 15,000 x g, 20 minutes, 4°C).

o

Discard the supernatant, which contains residual PVA and any non-encapsulated drug.
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o Resuspend the nanoparticle pellet in deionized water using a vortex mixer and sonicate
briefly to disperse.

o Repeat the centrifugation and washing steps two more times to ensure complete removal
of the surfactant.

» Lyophilization (Freeze-Drying):

o After the final wash, resuspend the nanoparticle pellet in a 5% wi/v lactose or trehalose
solution (cryoprotectant). The cryoprotectant prevents particle aggregation during freezing.

o Freeze the suspension at -80°C, then lyophilize for 48 hours to obtain a dry, free-flowing
powder that can be stored long-term and easily reconstituted.

Protocol lI: Preparation of Fenretinide-Loaded
Nanostructured Lipid Carriers (NLCs)

NLCs are a second-generation lipid nanoparticle system composed of a blend of solid and
liquid lipids, creating an imperfect, unstructured solid matrix. This structure increases the
payload for drugs like Fenretinide and minimizes potential drug expulsion during storage
compared to first-generation Solid Lipid Nanoparticles (SLNs).[15][19] The hot homogenization
and ultrasonication method is a reliable and scalable production technique.[15][20]

Causality and Experimental Choices

e Method: Hot homogenization is necessary to melt the lipid components. The subsequent
ultrasonication step provides high energy to break down the coarse emulsion into nano-sized
droplets, which then solidify upon cooling.

e Lipids: A solid lipid (e.g., Compritol® 888 ATO) forms the main matrix, while a liquid lipid
(e.g., Labrafil® M 1944 CS or Miglyol® 812) disrupts the crystal lattice, creating space to
accommodate the drug.[15] Fenretinide has good solubility in the molten lipid phase.

o Emulsifiers: A combination of emulsifiers (e.g., Soya lecithin and Tween® 80) is often used to
provide immediate and long-term stability to the nanoemulsion before solidification.

Workflow: Hot Homogenization and Ultrasonication
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Figure 3: Workflow for preparing Fenretinide-loaded NLCs.
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Step-by-Step Methodology

Preparation of Lipid Phase:

o In a glass beaker, combine 200 mg of solid lipid (Compritol® 888 ATO) and 50 mg of liquid
lipid (Labrafil® M 1944 CS).

o Heat the beaker in a water bath to approximately 80°C (about 10°C above the melting
point of the solid lipid) until a clear, homogenous molten lipid phase is obtained.

o Add 15 mg of Fenretinide to the molten lipid and stir until completely dissolved.
Preparation of AqQueous Phase:

o In a separate beaker, dissolve 150 mg of Tween® 80 and 50 mg of soya lecithin in 20 mL
of deionized water.

o Heat this aqueous phase in the same water bath to 80°C.
Formation of Pre-emulsion:

o Pour the hot aqueous phase into the hot lipid phase while stirring with a high-speed
homogenizer (e.g., 10,000 rpm) for 5-10 minutes. This creates a coarse, hot pre-emulsion.

Nanosizing by Ultrasonication:

o Immediately subject the hot pre-emulsion to high-intensity probe sonication (e.g., 50%
amplitude, 5 minutes, pulse mode) while maintaining the temperature at 80°C. This critical
step reduces the droplet size to the nanometer range.

NLC Solidification:
o Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath.

o Stir gently with a magnetic stirrer until the sample cools to room temperature. The cooling
process causes the lipid droplets to solidify, forming the NLCs and entrapping the
Fenretinide.
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o Storage:

o The final NLC suspension can be stored at 4°C. For long-term storage, lyophilization with
a suitable cryoprotectant may be performed.

Characterization and Quality Control Protocols

A self-validating protocol requires rigorous characterization to ensure the formulation meets the
desired specifications for size, stability, and drug content.

Physicochemical Characterization Data

The following table provides an example of how to summarize characterization data for
different nanoparticle formulations.

Formulation A Formulation B Acceptable ]
Parameter Technique
(PLGA) (NLC) Range
Mean Particle
_ 215+8 180 £ 12 < 250 nm DLS
Size (Z-Ave, nm)
Polydispersity
0.15+0.03 0.21 +0.04 <0.3 DLS
Index (PDI)
Zeta Potential <-20mV or > Laser Doppler
-256+2.1 -30.1+1.8 ,
(mV) +20 mV Electrophoresis
Encapsulation .
o UPLC/Centrifuga
Efficiency (EE, 85.2+45 96.7 £ 3.2 > 80% i
ion
%)
Drug Loading Formulation UPLC/Centrifuga
7.8+0.5 55+0.3 _
(DL, %) Dependent tion

Protocol: Encapsulation Efficiency (EE) and Drug
Loading (DL)

 Principle: This protocol quantifies the amount of drug successfully encapsulated within the
nanoparticles versus the total amount of drug used.
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e Procedure:

o Take a known volume (e.g., 1 mL) of the nanoparticle suspension (before lyophilization for
PLGA-NP) or a precisely weighed amount of lyophilized powder reconstituted in water.

o Centrifuge the sample at high speed (e.g., 15,000 x g, 30 minutes) to pellet the
nanoparticles. Alternatively, use centrifugal filter units (e.g., Amicon® Ultra, 10 kDa
MWCO).

o Carefully collect the supernatant, which contains the free, unencapsulated Fenretinide.

o Quantify the concentration of Fenretinide in the supernatant using a validated UPLC-UV or
LC-MS/MS method.[21]

o Calculate EE and DL using the following formulas:
» EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100

» DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] * 100

Protocol: In Vitro Drug Release using Dialysis

o Principle: This method simulates the release of Fenretinide from the nanoparticles into a
physiological medium over time.

e Procedure:

o Release Medium: Prepare phosphate-buffered saline (PBS, pH 7.4) containing 0.5% wi/v
Tween® 80. The surfactant is essential to maintain "sink conditions"” by solubilizing the
released hydrophobic Fenretinide, preventing it from saturating the medium and stopping
further release.

o Accurately place a known amount of Fenretinide-loaded nanoparticle suspension (e.g., 1
mL containing 1 mg of encapsulated drug) into a dialysis bag (e.g., MWCO 12-14 kDa).

o Seal the bag and immerse it in a vessel containing 100 mL of the release medium,
maintained at 37°C with constant magnetic stirring (e.g., 100 rpm).
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o At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL
aliquots from the release medium.

o Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release
medium to maintain a constant volume.

o Analyze the Fenretinide concentration in the collected samples by UPLC.

o Calculate the cumulative percentage of drug released at each time point, correcting for the
removed sample volume.

Application: Biological Evaluation
Fenretinide's Mechanism of Action: Apoptosis Induction

Fenretinide triggers apoptosis through a complex signaling cascade, often initiated by the
generation of intracellular ROS. This leads to mitochondrial dysfunction and the activation of
caspases, the executioners of apoptosis.
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Protocol: In Vitro Cytotoxicity (MTT Assay)

e Principle: The MTT assay measures cell viability by assessing the metabolic activity of
mitochondria. It is used to determine the concentration of the nanoformulation required to
inhibit cell growth by 50% (IC50).

e Procedure:

o Cell Culture: Seed cancer cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a
density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]

o Treatment: Prepare serial dilutions of:
» Free Fenretinide (dissolved in a small amount of DMSO, then diluted in media).
» Fenretinide-loaded nanoparticles (reconstituted in media).
= Empty (placebo) nanoparticles (as a negative control).

o Remove the old media from the cells and add 100 pL of the treatment solutions. Include
untreated cells as a 100% viability control.

o Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

o MTT Addition: Add 10 pL of MTT reagent (5 mg/mL in PBS) to each well and incubate for
another 3-4 hours. Viable cells will convert the yellow MTT tetrazolium salt into purple
formazan crystals.

o Solubilization: Add 100 uL of solubilization solution (e.g., DMSO or a solution of 10% SDS
in 0.01 M HCI) to each well and incubate overnight or for a few hours with gentle shaking
to dissolve the formazan crystals.

o Measurement: Read the absorbance at 570 nm using a microplate reader.

o Analysis: Calculate the percentage of cell viability for each concentration relative to the
untreated control. Plot the viability versus concentration and determine the IC50 value
using non-linear regression analysis. A lower IC50 value for the nanoformulation
compared to free Fenretinide indicates enhanced efficacy.[14]
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Conclusion

The protocols and application notes presented here provide a comprehensive framework for
the development and evaluation of nanoparticle-based delivery systems for 13-cis-
Fenretinide. By employing systematic formulation strategies, such as emulsification-solvent
evaporation for polymeric nanoparticles and hot homogenization for NLCs, it is possible to
produce stable nanocarriers with high encapsulation efficiency. Rigorous physicochemical and
biological characterization is paramount to ensuring the development of a self-validating and
effective therapeutic system. These nanoformulations hold the potential to overcome the
significant bioavailability challenges of Fenretinide, paving the way for its successful clinical
application in oncology.

References
e Study Details | NCT06922539 | ST-001 nanoFenretinide in Relapsed/ Refractory Small Cell

Lung Cancer | ClinicalTrials.gov. (n.d.). ClinicalTrials.gov.

e Fenretinide (4-HPR): Its History, Properties & Uses. (n.d.). SciTech Development. Retrieved
January 24, 2026, from [Link]

e Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles. (2015).
International Journal of Pharmaceutics. Request PDF.

e Mehta, R. R., et al. (1998). Fenretinide Activates Caspases and Induces Apoptosis in
Gliomas. Clinical Cancer Research. Retrieved January 24, 2026, from [Link]

e Fenretinide Drug Use in Pediatric Cancer. (n.d.). SciTech Development. Retrieved January
24, 2026, from [Link]

o Meyskens, F. L., & Edwards, L. (1985). 13-Cis-retinoic acid: pharmacology, toxicology, and
clinical applications for the prevention and treatment of human cancer. Critical Reviews in
Oncology/Hematology. Retrieved January 24, 2026, from [Link]

e Sun, S. Y, & Lotan, R. (2002). Mechanisms of fenretinide-induced apoptosis. Journal of the
National Cancer Institute. Retrieved January 24, 2026, from [Link]

e Corallino, F,, et al. (2021). Retinoids Delivery Systems in Cancer: Liposomal Fenretinide for
Neuroectodermal-Derived Tumors. MDPI. Retrieved January 24, 2026, from [Link]

© 2026 BenchChem. All rights reserved. 15/ 20 Tech Support


https://www.benchchem.com/product/b193406/docs?utm_src=pdf-body#application-notes-protocols-nanoparticle-based-delivery-systems-for-13-cis-fenretinide
https://www.benchchem.com/product/b193406/docs?utm_src=pdf-body#application-notes-protocols-nanoparticle-based-delivery-systems-for-13-cis-fenretinide
https://www.scitechdevelopment.com/fenretinide
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4517926/
https://www.scitechdevelopment.com/fenretinide-pediatric-cancer
https://pubmed.ncbi.nlm.nih.gov/3902220/
https://pubmed.ncbi.nlm.nih.gov/12040041/
https://www.mdpi.com/1999-4923/13/10/1691
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193406?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Jackson, J. K., et al. (2015). Preparation and In Vitro Evaluation of Hydrophilic Fenretinide
Nanoparticles. International Journal of Pharmaceutics. Retrieved January 24, 2026, from
[Link]

Fenretinide Drug Combinations. (n.d.). SciTech Development. Retrieved January 24, 2026,
from [Link]

Kang, M. H., & Reynolds, C. P. (2017). Clinical development of fenretinide as an
antineoplastic drug: Pharmacology perspectives. Seminars in Oncology. Retrieved January
24, 2026, from [Link]

Orienti, 1., et al. (2024). Antiproliferative and Morphological Effects of Fenretinide Lipid
Nanosystems in Colon Adenocarcinoma Cells. International Journal of Molecular Sciences.
Retrieved January 24, 2026, from [Link]

Current Clinical Trials of Fenretinide. (2002). CancerNetwork. Retrieved January 24, 2026,
from [Link]

Jackson, J. K., et al. (2015). Preparation and in vitro evaluation of hydrophilic fenretinide
nanoparticles. PubMed. Retrieved January 24, 2026, from [Link]

Musso, N., et al. (2023). 4-Ammoniumbutylstyrene Based-Nanoparticles for the Controlled
Release of Fenretinide. Sciforum. Retrieved January 24, 2026, from [Link]

Matteo, C., et al. (2024). Validated LC-MS/MS Assay for the Quantitative Determination of
Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a
Novel Oral Nanoformulation of Fenretinide. Pharmaceutics. Retrieved January 24, 2026,
from [Link]

Date, A. A,, et al. (2016). Preparation and Characterization of Fenofibrate-Loaded
Nanostructured Lipid Carriers for Oral Bioavailability Enhancement. AAPS PharmSciTech.
Retrieved January 24, 2026, from [Link]

Patel, D., et al. (2014). Formulation and Evaluation of Biodegradable Nanoparticles for the
Oral Delivery of Fenretinide. Journal of Pharmaceutical Sciences. Retrieved January 24,
2026, from [Link]

© 2026 BenchChem. All rights reserved. 16/ 20 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4346548/
https://www.scitechdevelopment.com/fenretinide-drug-combinations
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5584555/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10816281/
https://www.cancernetwork.com/view/current-clinical-trials-fenretinide
https://pubmed.ncbi.nlm.nih.gov/25542987/
https://sciforum.net/paper/view/14578
https://pubmed.ncbi.nlm.nih.gov/38543281/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4850906/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4112111/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193406?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Mody, V. V., et al. (2010). Nanoparticle-based targeted drug delivery. Journal of Pharmacy
and Pharmacology. Retrieved January 24, 2026, from [Link]

Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. (2023). Graphical
Abstract. Retrieved January 24, 2026, from [Link]

Nano-fenretinide demonstrates remarkable activity in acute promyeloid leukemia cells.
(2020). PDF. Retrieved January 24, 2026, from [Link]

Preparation and Characterization of Fenofibrate-Loaded Nanostructured Lipid Carriers for
Oral Bioavailability Enhancement. (2016). ResearchGate. Retrieved January 24, 2026, from
[Link]

Phase 1 Trial of ST-001 nanoFenretinide. (n.d.). Cutaneous Lymphoma Foundation.
Retrieved January 24, 2026, from [Link]

Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid
Carriers. (2021). MDPI. Retrieved January 24, 2026, from [Link]

Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanopatrticles'
Physicochemical Properties on Responses in Biological Systems. (2022). MDPI. Retrieved
January 24, 2026, from [Link]

Preparation and characterization of polymeric nanoparticles loaded with the flavonoid
luteolin, by using factorial design. (2014). ResearchGate. Retrieved January 24, 2026, from
[Link]

A novel oral micellar fenretinide formulation with enhanced bioavailability and antitumour
activity against multiple tumours from cancer stem cells. (2020). NIH. Retrieved January 24,
2026, from [Link]

Polymeric Nanopatrticles: Production, Characterization, Toxicology and Ecotoxicology.
(2021). MDPI. Retrieved January 24, 2026, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 17 /20 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7164448/
https://graphicalabstract.org/doi/10.55865/ga.v1i1.30
https://www.researchgate.net/publication/344234563_Nano-fenretinide_demonstrates_remarkable_activity_in_acute_promyeloid_leukemia_cells
https://www.researchgate.net/publication/301648011_Preparation_and_Characterization_of_Fenofibrate-Loaded_Nanostructured_Lipid_Carriers_for_Oral_Bioavailability_Enhancement
https://www.clfoundation.org/clinical-trials/phase-1-trial-st-001-nanofenretinide
https://www.mdpi.com/2079-4991/11/12/3393
https://www.mdpi.com/1999-4923/14/3/491
https://www.researchgate.net/publication/262529948_Preparation_and_characterization_of_polymeric_nanoparticles_loaded_with_the_flavonoid_luteolin_by_using_factorial_design
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7320493/
https://www.mdpi.com/2079-4991/11/2/375
https://www.benchchem.com/product/b193406?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193406?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sources

¢ 1. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nim.nih.gov]
e 2. cancernetwork.com [cancernetwork.com]
¢ 3. scitechdevelopment.com [scitechdevelopment.com]

¢ 4. Retinoids Delivery Systems in Cancer: Liposomal Fenretinide for Neuroectodermal-
Derived Tumors | MDPI [mdpi.com]

¢ 5. scitechdevelopment.com [scitechdevelopment.com]

¢ 6. Fenretinide Activates Caspases and Induces Apoptosis in Gliomas - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. Preparation and in vitro evaluation of hydrophilic fenretinide nanoparticles - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 8. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives
- PMC [pmc.ncbi.nim.nih.gov]

¢ 9. scitechdevelopment.com [scitechdevelopment.com]

¢ 10. A novel oral micellar fenretinide formulation with enhanced bioavailability and antitumour
activity against multiple tumours from cancer stem cells - PMC [pmc.ncbi.nim.nih.gov]

e 11. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

e 12. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’
Physicochemical Properties on Responses in Biological Systems | MDPI [mdpi.com]

e 13. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC
[pmc.ncbi.nlm.nih.gov]

e 14. sciforum.net [sciforum.net]

e 15. Preparation and Characterization of Fenofibrate-Loaded Nanostructured Lipid Carriers
for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nim.nih.gov]

¢ 16. Formulation and Evaluation of Biodegradable Nanopatrticles for the Oral Delivery of
Fenretinide - PMC [pmc.ncbi.nim.nih.gov]

e 17. worldscientific.com [worldscientific.com]

¢ 18. Polymeric Nanopatrticles: Production, Characterization, Toxicology and Ecotoxicology
[mdpi.com]

e 19. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid
Carriers [mdpi.com]

© 2026 BenchChem. All rights reserved. 18 /20 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16850162/
https://www.cancernetwork.com/view/current-clinical-trials-fenretinide
https://www.scitechdevelopment.com/fenretinide-pediatric-cancer
https://www.mdpi.com/1424-8247/14/9/854
https://www.mdpi.com/1424-8247/14/9/854
https://www.scitechdevelopment.com/fenretinide
https://pmc.ncbi.nlm.nih.gov/articles/PMC4287631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4287631/
https://pubmed.ncbi.nlm.nih.gov/25542987/
https://pubmed.ncbi.nlm.nih.gov/25542987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5478002/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5478002/
https://www.scitechdevelopment.com/fenretinide-drug-combinations
https://pmc.ncbi.nlm.nih.gov/articles/PMC6706930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6706930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3249419/
https://www.mdpi.com/2073-4360/15/7/1596
https://www.mdpi.com/2073-4360/15/7/1596
https://pmc.ncbi.nlm.nih.gov/articles/PMC4346548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4346548/
https://sciforum.net/paper/view/14545
https://pmc.ncbi.nlm.nih.gov/articles/PMC4245431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4245431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4461492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4461492/
https://www.worldscientific.com/doi/10.1142/S2811086223500024
https://www.mdpi.com/1420-3049/25/16/3731
https://www.mdpi.com/1420-3049/25/16/3731
https://www.mdpi.com/2624-845X/5/4/12
https://www.mdpi.com/2624-845X/5/4/12
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193406?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o 20. researchgate.net [researchgate.net]

o 21. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma
and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral
Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nim.nih.gov]

e To cite this document: BenchChem. [Application Notes & Protocols: Nanoparticle-Based
Delivery Systems for 13-cis-Fenretinide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b193406/docs#application-notes-protocols-
nanoparticle-based-delivery-systems-for-13-cis-fenretinide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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